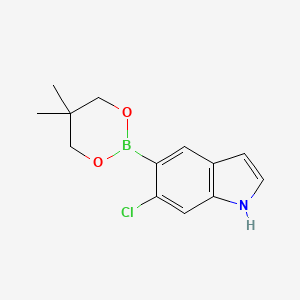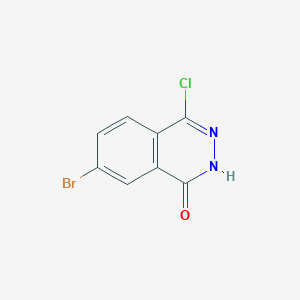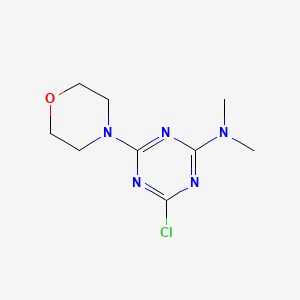
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine typically involves the substitution of chloride ions in cyanuric chloride with morpholine. This reaction is carried out at temperatures between 70-80°C in a dioxane/water solvent mixture using sodium carbonate as a base . The reaction can be performed using conventional methods or microwave irradiation, with the latter providing shorter reaction times and higher yields .
Analyse Chemischer Reaktionen
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction:
Esterification: The compound can react with carboxylic acids to form esters.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications:
Antimicrobial Activity: The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity: Some derivatives of 1,3,5-triazine have been investigated for their potential to inhibit cancer cell growth.
Antimalarial Activity:
Wirkmechanismus
The mechanism of action of 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes . The anticancer activity is likely due to its ability to inhibit key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity against lung, breast, and ovarian cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
97141-48-5 |
|---|---|
Molekularformel |
C9H14ClN5O |
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
4-chloro-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14ClN5O/c1-14(2)8-11-7(10)12-9(13-8)15-3-5-16-6-4-15/h3-6H2,1-2H3 |
InChI-Schlüssel |
LYTSDZSZNMYDCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
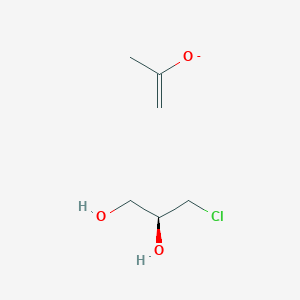
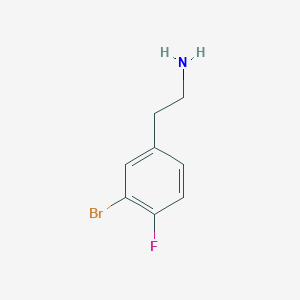
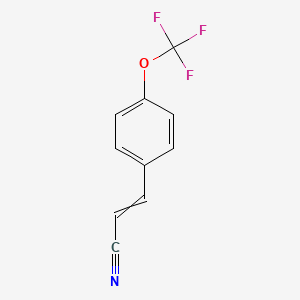

![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)
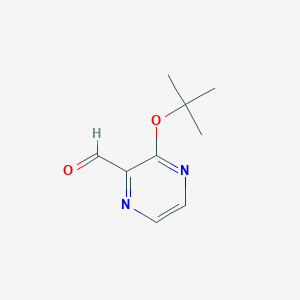

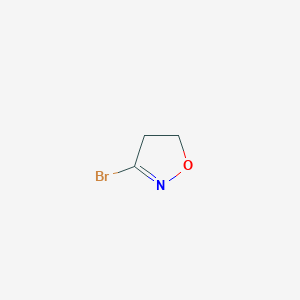
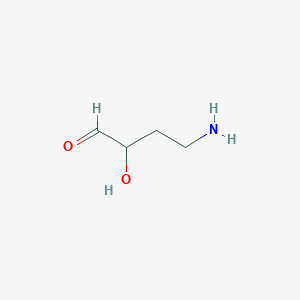
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
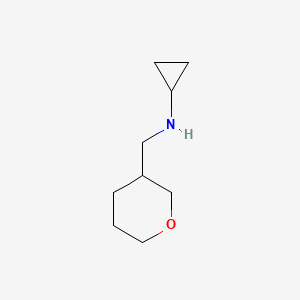
![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)
